molecular formula C26H30N4O4 B2771575 3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione CAS No. 2034355-68-3

3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2771575
CAS No.: 2034355-68-3
M. Wt: 462.55
InChI Key: SSHYPNYUZNZXLR-UHFFFAOYSA-N
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Description

3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a piperazine ring, and an acetylphenyl group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions to form the quinazoline core.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the quinazoline core.

    Attachment of the Acetylphenyl Group: The acetylphenyl group is attached via an acylation reaction, typically using acetyl chloride or acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(6-(4-(4-methylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of an acetyl group.

    3-(6-(4-(4-chlorophenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione: Contains a chlorophenyl group instead of an acetylphenyl group.

Uniqueness

The uniqueness of 3-(6-(4-(4-acetylphenyl)piperazin-1-yl)-6-oxohexyl)quinazoline-2,4(1H,3H)-dione lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[6-[4-(4-acetylphenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O4/c1-19(31)20-10-12-21(13-11-20)28-15-17-29(18-16-28)24(32)9-3-2-6-14-30-25(33)22-7-4-5-8-23(22)27-26(30)34/h4-5,7-8,10-13H,2-3,6,9,14-18H2,1H3,(H,27,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSHYPNYUZNZXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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